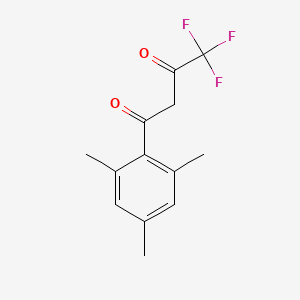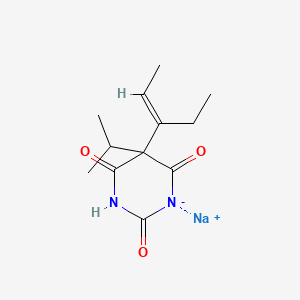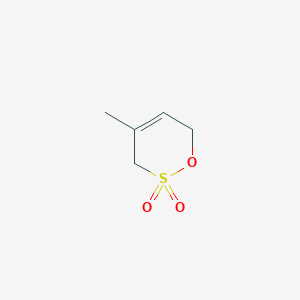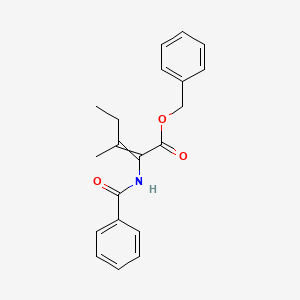
2,6-Dinitro-4-(nonan-4-YL)phenyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate is a chemical compound belonging to the class of esters. It is characterized by the presence of two nitro groups and a nonyl group attached to a phenyl ring, which is further esterified with decanoic acid. This compound is known for its applications in various fields, including agriculture and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate typically involves the esterification of 2,6-dinitro-4-(nonan-4-yl)phenol with decanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the phenol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2,6-diamino-4-(nonan-4-yl)phenyl decanoate.
Substitution: Formation of 2,6-dinitro-4-(nonan-4-yl)phenol and decanoic acid.
Aplicaciones Científicas De Investigación
2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate involves the disruption of cellular processes in target organisms. The nitro groups in the compound can interfere with oxidative phosphorylation by uncoupling the proton gradient across the mitochondrial membrane, leading to the inhibition of ATP synthesis. This results in the disruption of energy production and ultimately causes cell death in target organisms.
Comparación Con Compuestos Similares
2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate can be compared with other similar compounds such as:
Dinocap: A mixture of dinitrophenyl crotonate isomers used as a fungicide and acaricide.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct physicochemical properties and biological activities compared to other dinitrophenyl compounds.
Propiedades
Número CAS |
63713-11-1 |
|---|---|
Fórmula molecular |
C25H40N2O6 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
(2,6-dinitro-4-nonan-4-ylphenyl) decanoate |
InChI |
InChI=1S/C25H40N2O6/c1-4-7-9-10-11-12-14-17-24(28)33-25-22(26(29)30)18-21(19-23(25)27(31)32)20(15-6-3)16-13-8-5-2/h18-20H,4-17H2,1-3H3 |
Clave InChI |
WCAQOHGNODTHLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])C(CCC)CCCCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)

![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)



![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)


![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)

![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)
